molecular formula C15H20ClNO4S B13618264 Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate

Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate

Cat. No.: B13618264
M. Wt: 345.8 g/mol
InChI Key: BXJSXUJFJANSQS-UHFFFAOYSA-N
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Description

Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate is a synthetic intermediate characterized by a piperidine core functionalized with a benzyl carbamate group and a chlorosulfonyl moiety attached via a two-carbon ethyl chain. This compound is highly reactive due to the electrophilic chlorosulfonyl (-SO₂Cl) group, making it valuable in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical applications.

Key identifiers include CAS numbers 1211587-42-6 (referencing a methyl-substituted variant) and 287953-54-2 (direct piperidine-sulfonyl chloride derivative) . Its molecular formula is C₁₅H₁₈ClNO₄S, with a molecular weight of 343.82 g/mol. The chlorosulfonyl group enables facile nucleophilic substitution reactions, distinguishing it from analogs with non-reactive substituents.

Properties

Molecular Formula

C15H20ClNO4S

Molecular Weight

345.8 g/mol

IUPAC Name

benzyl 4-(2-chlorosulfonylethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H20ClNO4S/c16-22(19,20)11-8-13-6-9-17(10-7-13)15(18)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2

InChI Key

BXJSXUJFJANSQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate

Detailed Synthetic Route

Step 1: Synthesis of 4-(2-hydroxyethyl)piperidine or 4-(2-bromoethyl)piperidine
  • Starting from piperidine, the 4-position is functionalized with a 2-hydroxyethyl or 2-bromoethyl substituent via nucleophilic substitution or alkylation reactions.
  • For example, 4-piperidone can be reduced and alkylated to introduce the 2-hydroxyethyl group.
Step 2: Conversion of Hydroxy or Bromoethyl to Chlorosulfonylethyl
  • The 2-hydroxyethyl or 2-bromoethyl side chain is chlorosulfonylated using chlorosulfonic acid (ClSO₃H) or related reagents.
  • Reaction conditions typically involve low temperatures (0–5 °C) to minimize side reactions and decomposition.
  • The chlorosulfonylation introduces the -SO₂Cl group onto the ethyl side chain, yielding 4-(2-(chlorosulfonyl)ethyl)piperidine.
Step 3: Protection of the Piperidine Nitrogen by Benzyl Carbamate Formation
  • The free amine on the piperidine nitrogen is protected by reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or pyridine.
  • This step is usually performed in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25 °C.
  • The reaction proceeds via nucleophilic substitution, forming the benzyl carbamate protecting group, yielding this compound.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Yield (%) Notes
1. Alkylation of piperidine 4-piperidone + ethylene bromide or hydroxyethylation agents THF or DMF 20–25 °C 70–85 Base-catalyzed alkylation
2. Chlorosulfonylation Chlorosulfonic acid (ClSO₃H) DCM or neat 0–5 °C 60–75 Slow addition, moisture exclusion critical
3. Carbamate protection Benzyl chloroformate + triethylamine DCM or THF 0–25 °C 80–90 Anhydrous conditions, inert atmosphere recommended

Purification Techniques

  • Column Chromatography: Silica gel chromatography with gradient elution (10–30% ethyl acetate in hexane) is commonly used to separate the product from impurities.
  • Recrystallization: Solvent systems such as ethanol/water or ethyl acetate/hexane are employed to recrystallize the compound, improving purity.
  • Monitoring: Thin-layer chromatography (TLC) with Rf values typically in the range 0.3–0.5 under these solvent systems.

Analytical Characterization and Structural Confirmation

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR and ¹³C NMR confirm the presence of benzyl carbamate, piperidine ring, and chlorosulfonyl-ethyl substituent.
    • Characteristic chemical shifts for benzyl protons (~7.3 ppm aromatic, ~5.1 ppm benzylic CH₂) and sulfonyl-linked methylene groups are diagnostic.
  • Infrared (IR) Spectroscopy:

    • Strong absorption bands at ~1720 cm⁻¹ (C=O ester stretch), and ~1350–1150 cm⁻¹ (S=O symmetric and asymmetric stretches) confirm carbamate and sulfonyl groups.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with molecular weight (~331.8 g/mol) supports molecular formula C₁₄H₁₈ClNO₄S.

X-ray Crystallography

  • Single-crystal X-ray diffraction provides definitive structural confirmation, including bond lengths and angles around the chlorosulfonyl group and carbamate moiety.
  • Refinement software such as SHELXL is used to analyze diffraction data, ensuring accuracy at high resolution (≤1.0 Å).

Summary Table of Key Chemical and Physical Properties

Property Data
IUPAC Name This compound
Molecular Formula C₁₄H₁₈ClNO₄S
Molecular Weight 331.8 g/mol
InChI Key XIFFCJBBEAXAGB-UHFFFAOYSA-N
SMILES CC1(CC(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl)C
Appearance White crystalline solid
Solubility Soluble in organic solvents (DCM, THF, ethyl acetate)
Melting Point Typically 90–110 °C (depends on purity)

Research Findings and Literature Review

  • The compound has been referenced in patent literature for its role as a bifunctional intermediate in drug design, particularly for compounds targeting enzyme inhibition via sulfonamide formation.
  • Analogous piperidine derivatives with chlorosulfonyl groups have shown utility in medicinal chemistry as enzyme inhibitors, exploiting the reactivity of the sulfonyl chloride moiety to form covalent bonds with nucleophilic amino acid residues.
  • Synthetic methodologies emphasize the importance of protecting groups and controlled chlorosulfonylation to achieve high purity and yield.

Chemical Reactions Analysis

Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The chlorosulfonyl-ethyl chain in the target compound provides greater flexibility and accessibility for reactions compared to direct piperidine-sulfonyl chloride derivatives (e.g., 1211587-42-6 ) .
  • Indole-substituted analogs (e.g., compounds from ) exhibit reduced electrophilicity but are prioritized in medicinal chemistry for receptor targeting.

Biological Activity

Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13H16ClNO4S
Molecular Weight: 303.79 g/mol

The compound features a piperidine ring substituted with a chlorosulfonyl group and a benzyl ester, which contributes to its reactivity and potential biological effects. The presence of the chlorosulfonyl moiety allows for diverse chemical transformations, making it a versatile candidate in organic synthesis and medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that this compound may modulate specific enzymes and receptors involved in cellular signaling pathways related to inflammation and cell proliferation.

Research indicates that compounds containing piperidine and chlorosulfonyl groups often exhibit significant biological activities, including:

  • Antiviral Activity: Potential interactions with viral proteins.
  • Anticancer Properties: Influence on cancer cell proliferation and apoptosis.
  • Anti-inflammatory Effects: Modulation of inflammatory pathways.

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant cytotoxicity against MCF-7 (human breast cancer) cells. The effectiveness of these compounds is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Compound Cell Line IC50 Value (µM) Reference
This compoundMCF-7TBD
Similar Compound AMCF-74.363
Similar Compound BBel-7402TBD

Case Studies

A notable case study involved the synthesis and evaluation of this compound, highlighting its potential as an anticancer agent. The study reported promising results in inhibiting cell proliferation in vitro, suggesting further investigation into its mechanism of action and therapeutic applications.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a candidate for various applications in medicinal chemistry:

  • Drug Development: Its ability to interact with biological targets suggests potential as a lead compound for developing new therapeutic agents.
  • Synthetic Reagent: The chlorosulfonyl group allows for further derivatization, making it useful in synthesizing more complex molecules.
  • Therapeutic Agent: Ongoing research aims to elucidate its efficacy against specific diseases, particularly cancers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and critical reaction conditions for synthesizing Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis involves a multi-step process starting with benzyl piperidine derivatives and ethyl chloroformate. Key steps include nucleophilic substitution at the piperidine nitrogen, followed by sulfonation of the ethyl group using chlorosulfonic acid under anhydrous conditions. Reaction temperatures must be maintained at 0–5°C during sulfonation to avoid decomposition. Yields (80–89%) are optimized using continuous flow reactors, which enhance mixing and thermal regulation. Purification is achieved via flash chromatography (silica gel, hexane/EtOAc gradient) .
Step Reagents/Conditions Key Parameters
AlkylationBenzyl piperidine, ethyl chloroformate, THF, 0°CAnhydrous conditions, inert atmosphere
SulfonationChlorosulfonic acid, DCM, 0–5°CStrict temperature control
PurificationHexane/EtOAc (4:1)Silica gel chromatography

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood for all procedures.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Monitor for decomposition via regular NMR analysis .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR (CDCl₃, 400 MHz): Key peaks include benzyl aromatic protons (δ 7.3–7.4 ppm), piperidine ring protons (δ 1.2–4.2 ppm), and sulfonyl group proximity shifts (e.g., –CH₂SO₂Cl at δ 3.5–3.7 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS confirms molecular weight ([M+H]+ expected at m/z 386.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, replacing THF with dichloromethane increases sulfonation efficiency by 12%.
  • Automation : Continuous flow reactors reduce reaction time from 24 hours to 2 hours and improve yield consistency (±2% variance).
  • Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity ≥95% .

Q. How should researchers address contradictions in toxicological data across safety reports?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., benzyl piperidine carboxylates) showing LD₅₀ >2000 mg/kg (oral, rat).
  • In Vitro Assays : Conduct Ames tests for mutagenicity and skin sensitization assays (OECD TG 429). If SDS reports "no data," assume precautionary measures (e.g., treat as irritant) .

Q. What experimental strategies are recommended to study its biological activity and target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinity with protease targets (e.g., HIV-1 protease).
  • Competitive Binding Assays : Perform ELISA with fluorescently labeled ligands to quantify IC₅₀ values.
  • In Vitro Cytotoxicity : MTT assays on HEK293 cells to determine viability thresholds (e.g., IC₅₀ <50 μM indicates therapeutic potential) .

Q. How does this compound compare structurally and functionally to its analogs?

  • Methodological Answer :

  • Structural Comparison : Replace the chlorosulfonyl group with tert-butoxycarbonyl (logP increases from 2.1 to 3.5), reducing solubility but enhancing lipophilicity.

  • Functional Impact : Hydroxyl analogs (e.g., Benzyl 4-hydroxypiperidine-1-carboxylate) show 30% higher aqueous solubility but lower blood-brain barrier penetration in MDCK cell assays .

    Analog Substituent logP Solubility (mg/mL)
    Target Compound–SO₂Cl2.10.5
    tert-Butyl analog–OCOC(CH₃)₃3.50.2
    Hydroxyl analog–OH1.80.7

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